DPP-IV Substrate vs Competitive Inhibitor
In a direct comparative study of three collagen-derived tripeptides (Gly-Ala-Hyp, Gly-Pro-Ala, and Gly-Pro-Hyp), Gly-Ala-Hyp was identified as a DPP-IV substrate, not a true inhibitor, unlike its analog Gly-Pro-Hyp. The study established that DPP-IV could not hydrolyze the bond between Pro-Hyp, making Gly-Pro-Hyp a true peptidic inhibitor with a competitive inhibition constant (Ki) of 4.5 mM [1]. While H-Gly-Ala-Hyp-OH itself has a reported Km value of 2.080 mM for DPP-IV , this represents its affinity as a substrate for the enzyme, not as an inhibitor. This functional dichotomy—substrate versus inhibitor—highlights a critical and quantifiable difference between these seemingly similar tripeptides.
| Evidence Dimension | DPP-IV Enzyme Interaction |
|---|---|
| Target Compound Data | Km = 2.080 mM (as substrate) |
| Comparator Or Baseline | Gly-Pro-Hyp: Ki = 4.5 mM (as competitive inhibitor); Gly-Pro-Ala and Gly-Ala-Hyp: Identified as DPP-IV substrates, not true inhibitors. |
| Quantified Difference | Gly-Pro-Hyp is a competitive inhibitor (Ki=4.5 mM), while Gly-Ala-Hyp is a substrate (Km=2.080 mM) that is cleaved by the enzyme. |
| Conditions | In vitro enzymatic assay using purified dipeptidylpeptidase-IV (DPP-IV). |
Why This Matters
This fundamental functional difference dictates their application: Gly-Pro-Hyp is suitable for DPP-IV inhibition studies, while H-Gly-Ala-Hyp-OH is appropriate for investigations of DPP-IV substrate specificity and hydrolysis kinetics.
- [1] Tadashi Hatanaka, Kayoko Kawakami, Misugi Uraji. Inhibitory effect of collagen-derived tripeptides on dipeptidylpeptidase-IV activity. J Enzyme Inhib Med Chem, 29(6):823-8, 2014. View Source
